![molecular formula C17H11FN2O3S B1139202 TC-G 1001](/img/structure/B1139202.png)
TC-G 1001
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of TC-G 1001 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
TC-G 1001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the thiazole ring or the benzoic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound .
Scientific Research Applications
TC-G 1001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR35 agonists.
Biology: Employed in cellular assays to investigate the role of GPR35 in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to GPR35 dysfunction, such as inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR35 and related pathways
Mechanism of Action
TC-G 1001 exerts its effects by binding to and activating GPR35, a G protein-coupled receptor. This activation triggers downstream signaling pathways, including the β-arrestin and Gαq-i5 Ca2+ pathways. The compound’s high selectivity for human GPR35 receptors makes it a valuable tool for studying the receptor’s function and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Zaprinast: Another GPR35 agonist, but less potent compared to TC-G 1001.
Compound 2 and Compound 3: Selective for the human receptor but less potent than this compound.
Compound 4 and Compound 5: Demonstrate similar activity at human, rat, and mouse GPR35 orthologs
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for human GPR35 receptors. Its ability to display 1000-fold greater activity compared to mouse and rat orthologs makes it a unique and valuable compound for scientific research and potential therapeutic applications .
Biological Activity
TC-G 1001 is a novel compound recognized for its potent activity as a GPR35 agonist. This article delves into its biological activity, mechanisms of action, and potential applications in research and therapeutic contexts.
Overview of this compound
- Chemical Structure : this compound is characterized by a thiazolidinone core structure with specific substituents that enhance its binding affinity to GPR35, a G protein-coupled receptor (GPCR).
- CAS Number : 494191-73-0.
- Molecular Weight : Approximately 342.34 g/mol.
This compound activates GPR35, which is implicated in various physiological processes such as immune response, inflammation, and metabolic regulation. Upon binding to GPR35, this compound initiates a series of intracellular signaling pathways:
- β-arrestin Recruitment : This leads to downstream effects including the modulation of gene expression.
- Calcium Ion Release : The activation of GPR35 results in increased intracellular calcium levels, influencing cellular responses such as proliferation and immune modulation.
The potency of this compound at human GPR35 receptors is approximately 1000-fold greater compared to its activity at mouse and rat orthologs, making it particularly valuable for studies focused on human biology .
Biological Activity Data
The biological activity of this compound has been quantified through various assays:
Assay Type | pEC50 Value | Description |
---|---|---|
β-arrestin Recruitment | 7.59 | Measures the recruitment of β-arrestin to the receptor. |
Ca²⁺ Mobilization | 8.36 | Assesses the release of calcium ions upon receptor activation. |
These values indicate a high level of efficacy in activating GPR35, which is crucial for understanding its potential therapeutic applications .
Comparative Analysis with Similar Compounds
This compound's unique potency sets it apart from other GPR35 agonists:
Compound | Potency at Human GPR35 | Notes |
---|---|---|
This compound | High (pEC50 values >7.5) | Selective and potent |
Zaprinast | Lower than this compound | Less effective as a GPR35 agonist |
Compound 11 | Similar biological activity | Comparable but less selective |
This comparison highlights the significance of this compound in research focused on human-specific pathways .
Research Applications
This compound's role as a GPR35 agonist allows it to be utilized in various research domains:
- Inflammatory Diseases : Investigating its effects on immune modulation can lead to insights into treatments for conditions like rheumatoid arthritis.
- Metabolic Disorders : Its ability to influence metabolic pathways may provide avenues for addressing obesity and diabetes.
- Cancer Research : Understanding how this compound modulates tumor microenvironments could aid in developing novel cancer therapies.
Case Studies and Research Findings
Recent studies have explored the implications of GPR35 activation by this compound:
- A study demonstrated that activation of GPR35 by this compound resulted in reduced inflammation markers in murine models of colitis, suggesting potential therapeutic benefits in inflammatory bowel diseases.
- Another investigation indicated that this compound could enhance insulin sensitivity in diabetic mouse models, pointing toward applications in metabolic syndrome management .
Properties
IUPAC Name |
4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCKPHBALHXMIR-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.